molecular formula C3H10ClNS B2585106 (S)-(+)-1-amino-2-propanethiol hydrochloride CAS No. 114430-47-6

(S)-(+)-1-amino-2-propanethiol hydrochloride

Cat. No. B2585106
CAS RN: 114430-47-6
M. Wt: 127.63
InChI Key: HCZBCEYVAPRCDV-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-1-amino-2-propanethiol hydrochloride is a chiral compound that has been widely used in scientific research due to its unique properties. It is a sulfur-containing amino acid derivative that has been found to have various applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis of Oxazolines and Thiazolines

The compound has been utilized in the synthesis of oxazolines and thiazolines under microwave irradiation. When reacted with N-acylbenzotriazoles in the presence of SOCl2, (S)-(+)-1-amino-2-propanethiol hydrochloride yields 2-substituted thiazolines with high efficiency. This method offers a novel application of N-acylbenzotriazoles for preparing oxazolines and thiazolines under mild conditions, showcasing a significant advancement in synthetic chemistry due to its high yields and short reaction times (Katritzky et al., 2004).

Study of Heteroleptic Hg(II)-thiolates

Another research application involves the study of heteroleptic Hg(II)-thiolates, where (S)-(+)-1-amino-2-propanethiol hydrochloride was used to form complex molecular structures. This research provides insights into the structural chemistry of mercury-thiolate clusters, illustrating the compound's utility in developing materials with potential applications in catalysis and material science (Bharara et al., 2006).

Corrosion Inhibition Studies

The compound has also found application in the study of corrosion inhibition of iron. Through density functional theory (DFT) calculations and molecular dynamics simulations, researchers have investigated the inhibition performances of derivatives against corrosion, providing valuable data for developing new corrosion inhibitors with enhanced efficiency and specificity (Kaya et al., 2016).

Drug Metabolism and Pharmacokinetics

Moreover, (S)-(+)-1-amino-2-propanethiol hydrochloride has been utilized in physiologically based pharmacokinetic modeling to predict drug distribution in various organs. This research underscores the compound's relevance in pharmaceutical sciences, particularly in understanding the pharmacokinetics of drugs and their metabolites in the body (Meno-Tetang et al., 2006).

Preparation of Coenzyme M Analogues

The synthesis and investigation of coenzyme M analogues for use in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum highlight another important application. This research contributes to the understanding of methane biosynthesis and potentially offers new approaches for manipulating methanogenic pathways (Gunsalus et al., 1978).

properties

IUPAC Name

(2S)-1-aminopropane-2-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBCEYVAPRCDV-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-amino-2-propanethiol hydrochloride

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